8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a thiaspiro[3.5]nonane core with a sulfone group (5,5-dioxo-5λ⁶-thia) and two key substituents:
- A tert-butoxycarbonylamino (Boc) group at position 8, which serves as a protective moiety for amines in synthetic chemistry.
- A carboxylic acid group at position 2, enabling participation in hydrogen bonding or salt formation, critical for biological interactions or crystallization.
The sulfone group imparts high polarity and stability, distinguishing it from oxygen or nitrogen-containing analogs.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-10-4-5-22(19,20)14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIOXPCDSRNACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)C2(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves oxidation to introduce the dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions. Key examples include:
-
Mechanistic Insight : The carboxylic acid participates in nucleophilic acyl substitution, forming esters or amides under acidic or coupling conditions, respectively. Steric hindrance from the spirocyclic framework may reduce reaction rates compared to linear analogs.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:
-
Critical Note : The sulfone group remains inert under these conditions, ensuring selective deprotection of the Boc group .
Sulfone Reactivity
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Nucleophilic Attack | Grignard reagents (e.g., MeMgBr) | No reaction observed at sulfone moiety | |
| Reduction | LiAlH<sub>4</sub>, THF | Partial reduction of sulfone to sulfide not achieved |
-
Structural Stability : The sulfone group enhances the rigidity of the spirocyclic system but does not participate in redox or nucleophilic reactions under standard conditions .
Functionalization at the Spirocyclic Core
The spiro[3.5]nonane scaffold influences reactivity through steric and electronic effects:
-
Challenges : The fused bicyclic system imposes significant steric hindrance, complicating direct functionalization of the carbon skeleton .
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C):
| Functional Group | Half-Life | Degradation Products | Reference |
|---|---|---|---|
| Boc-protected amine | >48 h | None detected | |
| Carboxylic acid | >72 h | None detected |
-
Implications : High stability supports its use in prodrug design and sustained-release formulations .
Comparative Reactivity with Analogous Compounds
| Compound | Esterification Rate (Relative) | Boc Deprotection Efficiency | Sulfone Reactivity |
|---|---|---|---|
| 8-[(Boc-amino)methyl]-5,5-dioxo-thiaspiro[3.5]nonane-2-carboxylic acid | 1.0 (reference) | 92% (TFA) | None |
| Linear Boc-protected β-amino acid (e.g., Boc-β-homoalanine) | 2.3 | 95% (TFA) | N/A |
| Sulfolane-derived carboxylic acid | 0.8 | 88% (TFA) | None |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid exhibit significant anticancer activity. For instance, derivatives tested against MCF-7 breast cancer cells demonstrated IC50 values indicating potent antiproliferative effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against gram-positive and gram-negative bacteria. Molecular docking studies have shown favorable binding affinities to bacterial proteins, indicating its possible role as an antibiotic agent .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A series of derivatives were synthesized and tested for their anticancer effects against various cell lines, including MCF-7 and HCT-116.
- Results showed that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating their effectiveness in inhibiting cancer cell proliferation .
- Molecular Docking Studies :
Potential Applications
| Field | Application | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Promising results in vitro against cancer cell lines |
| Pharmacology | Antimicrobial agents | Potential for development as an antibiotic |
| Chemical Research | Synthesis of complex organic molecules | Useful in exploring new drug candidates |
Mechanism of Action
The mechanism of action of 8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with biological targets.
Comparison with Similar Compounds
A. Sulfone vs. Oxygen/Nitrogen Analogs
- Synthetic Accessibility : Introducing sulfone requires oxidation steps (e.g., using mCPBA or H₂O₂), whereas oxygen/nitrogen analogs are synthesized via cyclization or protective group strategies .
- Stability : Sulfones resist metabolic oxidation better than thioethers, making the target compound more stable in biological systems .
B. Boc Protection and Carboxylic Acid Synergy
- The Boc group in the target compound and analogs facilitates amine protection during solid-phase synthesis, while the carboxylic acid enables conjugation to other moieties (e.g., resins or bioactive molecules) .
Biological Activity
8-[(2-methylpropan-2-yl)oxycarbonylamino]-5,5-dioxo-5λ6-thiaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound with potential biological activity. Its structural characteristics suggest possible interactions with biological systems, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉N₃O₅S
- Molecular Weight : 329.38 g/mol
- CAS Number : Not specified in the available literature.
Structural Representation
The structure can be represented as follows:
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Some derivatives have shown potential against bacterial and fungal strains.
Toxicological Profile
The safety data indicates that this compound can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled. Therefore, handling precautions are essential when working with this compound in laboratory settings .
Case Studies
- Anticancer Properties : A study demonstrated that structurally related compounds showed cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents.
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of similar compounds, suggesting a role in treating conditions like arthritis.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
